Product packaging for Ether, ethyl 4-methyl-1-pentyl, (E)(Cat. No.:CAS No. 16969-14-5)

Ether, ethyl 4-methyl-1-pentyl, (E)

Cat. No.: B1173549
CAS No.: 16969-14-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Class of Ethers

"Ether, ethyl 4-methyl-1-pentyl, (E)" is an example of an allylic ether. The term "allylic" refers to the substituent at the position adjacent to a carbon-carbon double bond. In this case, the ethyl ether group is attached to a carbon that is next to the C1-C2 double bond of the 4-methyl-1-pentyl chain. Allylic ethers are important building blocks in organic synthesis, serving as precursors to a variety of other functional groups and as components in more complex molecular architectures. Their reactivity is often dominated by the presence of the double bond and the adjacent ether linkage.

Stereochemical Considerations for (E) Isomer Research

The "(E)" designation in the name of the compound is crucial, as it specifies the stereochemistry of the double bond. The E/Z notation is used to describe the arrangement of substituents around a double bond. In "(E)-ethyl 4-methyl-1-pentyl ether," the higher priority groups on each carbon of the double bond are on opposite sides. The ability to selectively synthesize the (E)-isomer is a key challenge and a significant area of research in organic synthesis. Stereoselective reactions, such as the Wittig reaction and the Julia-Kocienski olefination, are often employed to control the geometry of the newly formed double bond. lumenlearning.commasterorganicchemistry.comstackexchange.compreprints.org The specific stereochemistry of an allylic ether can have a profound impact on its physical properties and its reactivity in subsequent chemical transformations.

Historical Development of Research on Related Ethers

The synthesis of ethers has a long history, with the Williamson ether synthesis, developed in the mid-19th century, being one of the earliest and most versatile methods. This reaction involves the reaction of an alkoxide with a primary alkyl halide. While effective for saturated ethers, the synthesis of unsaturated ethers with specific stereochemistry, such as our target molecule, has required the development of more sophisticated methods. The mid-20th century saw the discovery of the Wittig reaction, which provided a powerful tool for the formation of carbon-carbon double bonds with some degree of stereocontrol. lumenlearning.commasterorganicchemistry.com Further advancements, like the Horner-Wadsworth-Emmons modification of the Wittig reaction and the Julia-Kocienski olefination, have offered improved (E)-selectivity in alkene synthesis. stackexchange.compreprints.org More recently, transition metal-catalyzed reactions, particularly those involving palladium, have emerged as highly efficient and stereoselective methods for the construction of allylic ethers.

Detailed Research Findings

While specific peer-reviewed research focused solely on "Ether, ethyl 4-methyl-1-pentyl, (E)" is sparse, we can infer its likely chemical properties and reactivity based on general principles of organic chemistry and data for structurally similar compounds.

Predicted Chemical Properties

Below is a table of predicted and known physical properties for the target compound and a related saturated ether.

PropertyEther, ethyl 4-methyl-1-pentyl, (E)Ethyl 4-methylpentyl ether
Formula C8H16OC8H18O
Molecular Weight 128.21 g/mol 130.23 g/mol
Boiling Point (Predicted) ~130-140 °C134 °C
Density (Predicted) ~0.77 g/cm³0.76 g/cm³
CAS Number Not clearly assigned626-91-5

Interactive Data Table Users can sort the table by clicking on the headers.

Synthesis Methodologies

The synthesis of "(E)-ethyl 4-methyl-1-pentyl ether" would likely be approached using methods known for high (E)-selectivity in olefination reactions.

Wittig Reaction: The reaction of isovaleraldehyde (B47997) with a phosphorus ylide derived from ethyl bromide could potentially form the target ether. To favor the (E)-isomer, a stabilized ylide or the Schlosser modification of the Wittig reaction would be employed. stackexchange.com

Julia-Kocienski Olefination: This method is renowned for its excellent (E)-selectivity. preprints.orgtcichemicals.com The reaction would involve the coupling of isovaleraldehyde with a sulfone containing the ethyl ether moiety. This is often the preferred method for constructing trans-disubstituted alkenes.

Spectroscopic Characterization (Predicted)

The structure of "(E)-ethyl 4-methyl-1-pentyl ether" would be confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the ethyl group (a quartet and a triplet), the vinyl protons with a large coupling constant (~15 Hz) indicative of the (E)-geometry, and signals for the isobutyl group.

¹³C NMR would show distinct peaks for each of the eight carbon atoms, with the vinyl carbons appearing in the characteristic downfield region for alkenes.

Infrared (IR) Spectroscopy: A key feature would be a C-H stretching peak for the alkene at ~3010-3040 cm⁻¹ and a C=C stretching absorption around 1670 cm⁻¹. The strong C-O stretching of the ether would be observed in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 128. Fragmentation patterns would likely involve the loss of the ethyl group or cleavage at the allylic position.

It is important to note that a search for the Chemical Abstracts Service (CAS) number 16969-14-5, sometimes associated with this chemical name in some databases, officially corresponds to 2-Hydroxy-3-phenoxypropyl acrylate. scbt.comnih.gov This highlights the importance of verifying information from multiple reliable sources.

Properties

CAS No.

16969-14-5

Molecular Formula

C16H12O

Synonyms

Ether, ethyl 4-methyl-1-pentyl, (E)

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of Ether, Ethyl 4 Methyl 1 Pentyl, E

C-O Bond Activation and Cleavage Reactions

The cleavage of the C-O bond in ethers is a fundamental reaction in organic chemistry, typically requiring strong reagents or specific catalysts. wikipedia.orgunacademy.com For an unsymmetrical ether like Ether, ethyl 4-methyl-1-pentyl, (E), the cleavage can proceed through different mechanisms, influenced by the reaction conditions and the structure of the ether.

Acid-catalyzed cleavage is the most common reaction of ethers. libretexts.orglibretexts.org It involves the protonation of the ether oxygen by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent step can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com

SN1 Mechanism : This pathway is favored when one of the alkyl groups can form a stable carbocation. libretexts.orgwikipedia.org For Ether, ethyl 4-methyl-1-pentyl, (E), neither the ethyl nor the 4-methyl-1-pentyl group is tertiary, benzylic, or allylic, so the formation of a highly stable carbocation is unlikely. fiveable.meopenstax.org Therefore, the SN1 pathway is generally not the preferred mechanism for the cleavage of this specific ether under typical acidic conditions. masterorganicchemistry.com

SN2 Mechanism : This mechanism is more likely for ethers with primary and secondary alkyl groups. libretexts.orgopenstax.org In this case, a nucleophile (the conjugate base of the strong acid, such as Br⁻ or I⁻) attacks the less sterically hindered carbon atom of the protonated ether. libretexts.orgmasterorganicchemistry.com For Ether, ethyl 4-methyl-1-pentyl, (E), the ethyl group is less sterically hindered than the 4-methyl-1-pentyl group. Therefore, the SN2 attack of the nucleophile would preferentially occur on the ethyl carbon, leading to the formation of an ethyl halide and 4-methyl-1-pentanol (B72827). libretexts.org

The general mechanism for the acid-catalyzed cleavage of Ether, ethyl 4-methyl-1-pentyl, (E) via the SN2 pathway is as follows:

Protonation of the ether oxygen by a strong acid (e.g., HBr or HI).

Nucleophilic attack by the halide ion (Br⁻ or I⁻) on the less sterically hindered ethyl group.

Displacement of 4-methyl-1-pentanol as the leaving group.

If an excess of the hydrohalic acid is used, the initially formed 4-methyl-1-pentanol can further react to form the corresponding alkyl halide. libretexts.org

Table 1: Predicted Products of Acid-Catalyzed Cleavage of Ether, ethyl 4-methyl-1-pentyl, (E)
Reaction ConditionMajor ProductsMinor ProductsGoverning Mechanism
Excess HBr, heatEthyl bromide and 4-methyl-1-bromopentane4-methyl-1-pentanolSN2
Excess HI, heatEthyl iodide and 4-methyl-1-iodopentane4-methyl-1-pentanolSN2

In recent years, metal-catalyzed C-O bond cleavage has emerged as a powerful synthetic strategy. rsc.org While initially focused on aryl and vinyl ethers, research has expanded to include alkyl ethers. rsc.org Transition metals like rhodium, iridium, and platinum can catalyze the hydrogenolysis of C-C bonds, and similar principles can be applied to C-O bond cleavage. nih.gov

For Ether, ethyl 4-methyl-1-pentyl, (E), a metal-catalyzed cleavage would likely involve the oxidative addition of the C-O bond to a low-valent metal center. The selectivity of this cleavage would be influenced by steric and electronic factors. DFT calculations on the C-O bond cleavage of dimethyl ether by transition metal ions have shown that earlier transition metals tend to have smaller reaction barriers. researchgate.net The catalytic effect for 3d and 4d transition metals follows the trend Fe > Co > Ni > Cu and Ru > Rh > Pd > Ag, respectively. researchgate.net

One proposed mechanism involves the formation of metallacyclic transition states. ufl.edu The presence of methyl substituents can influence the rates and selectivities of such reactions. nih.gov For Ether, ethyl 4-methyl-1-pentyl, (E), the 4-methyl group could influence the binding of the ether to the metal catalyst and the subsequent cleavage steps. For instance, rhodium-catalyzed reactions have been shown to proceed through various steps including oxidative coupling, allylation, β-hydride elimination, and reductive elimination. acs.org

Electrocatalytic and photoreductive methods offer alternative approaches to C-O bond cleavage under milder conditions. Photoredox catalysis, in particular, has been successfully employed for the cleavage of C-O bonds in various ethers. chemrxiv.orgnih.gov

An organo-photocatalyzed approach using an acridinium (B8443388) photocatalyst has been developed for the chemoselective dealkylation of phenols. chemrxiv.org This method relies on the photo-oxidation of the arene ring to generate an oxonium intermediate, which facilitates C-O bond cleavage. chemrxiv.org While this specific method is tailored for phenolic ethers, the underlying principles of generating radical ions or excited states to weaken the C-O bond could potentially be adapted for aliphatic ethers like Ether, ethyl 4-methyl-1-pentyl, (E).

Photocleavage of certain ethers can also occur via photo-induced intramolecular electron transfer. rsc.org For this to be applicable to Ether, ethyl 4-methyl-1-pentyl, (E), a suitable chromophore and an electron-donating or -accepting group would need to be present within the molecule or introduced through derivatization.

In biological systems, enzymes, particularly from the cytochrome P450 superfamily, are known to metabolize ethers. nih.govwikipedia.org These monooxygenase enzymes typically catalyze hydroxylation reactions. wikipedia.org The metabolism of ethers often involves the oxidation of a carbon atom adjacent to the ether oxygen. nih.gov

For Ether, ethyl 4-methyl-1-pentyl, (E), a cytochrome P450 enzyme could hydroxylate either the ethyl group or the 4-methyl-1-pentyl group. This hydroxylation would form a hemiacetal, which is unstable and would spontaneously cleave to an aldehyde and an alcohol.

For example, the metabolism of methyl tert-butyl ether (MTBE) by human liver microsomes, which is dependent on cytochrome P450 enzymes like CYP2A6 and CYP2E1, results in the formation of tert-butyl alcohol and formaldehyde. nih.gov A similar pathway could be envisioned for Ether, ethyl 4-methyl-1-pentyl, (E), leading to the formation of acetaldehyde (B116499) and 4-methyl-1-pentanol, or 4-methylpentanal (B1672222) and ethanol (B145695), depending on the site of hydroxylation.

Lignin-degrading enzymes also provide insights into potential enzymatic cleavage pathways. Enzymes like β-etherases are involved in the cleavage of β-O-4 aryl ether linkages in lignin (B12514952). rsc.orgosti.gov While lignin is structurally different from Ether, ethyl 4-methyl-1-pentyl, (E), the enzymatic strategies for C-O bond cleavage, such as those involving glutathione (B108866) S-transferases, could inspire the development of biocatalysts for the cleavage of aliphatic ethers. osti.gov

Table 2: Potential Enzymatic Cleavage Products of Ether, ethyl 4-methyl-1-pentyl, (E)
Enzyme SystemProposed IntermediatePotential Cleavage Products
Cytochrome P450Hemiacetal at the ethyl groupAcetaldehyde and 4-methyl-1-pentanol
Cytochrome P450Hemiacetal at the 4-methyl-1-pentyl group4-Methylpentanal and Ethanol

Radical Reactions and Their Mechanisms Involving Ether, ethyl 4-methyl-1-pentyl, (E)

Ethers can undergo radical reactions, often initiated by light, heat, or a radical initiator. A common radical reaction of ethers is autoxidation, which occurs when ethers are exposed to atmospheric oxygen. youtube.com This process leads to the formation of hydroperoxides and dialkyl peroxides. youtube.com

The mechanism of ether oxidation typically involves a radical chain reaction:

Initiation : Formation of a radical, which abstracts a hydrogen atom from a carbon adjacent to the ether oxygen. This is the most favorable position for radical formation due to the stabilizing effect of the adjacent oxygen atom.

Propagation : The resulting ether radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another ether molecule, propagating the chain and forming a hydroperoxide.

Termination : Combination of two radicals to form a non-radical species.

For Ether, ethyl 4-methyl-1-pentyl, (E), hydrogen abstraction can occur at the α-carbon of the ethyl group or the α-carbon of the 4-methyl-1-pentyl group. Theoretical studies on aliphatic ethers have shown that the presence of the oxygen atom increases the reactivity of the vicinal sites by lowering the activation barriers for hydrogen abstraction. nih.gov The reaction of aliphatic ethers with hydroxyl radicals, a key process in atmospheric chemistry, proceeds via hydrogen abstraction from the various C-H bonds. acs.org

Elimination Reactions and Site Selectivity Studies in Ethers

Elimination reactions of ethers are less common than cleavage reactions but can occur under certain conditions, particularly with a strong base or under pyrolytic conditions. mgscience.ac.in The elimination of a portion of the ether molecule to form an alkene is governed by principles of regioselectivity and stereoselectivity. wizeprep.com

For an unsymmetrical ether like Ether, ethyl 4-methyl-1-pentyl, (E), an E2 elimination reaction would require a strong base to abstract a proton from a β-carbon, with the simultaneous departure of an alkoxide leaving group. Given that alkoxides are poor leaving groups, this reaction is generally difficult to achieve with acyclic ethers unless the substrate has specific structural features that favor elimination.

A more relevant elimination pathway for ethers is the Ei (Elimination Intramolecular) mechanism, which is a thermal syn elimination that proceeds through a cyclic transition state. wikipedia.org This is often observed in the pyrolysis of esters, but analogous reactions can occur with other functional groups. For an ether, this would likely require prior modification of the molecule.

In the context of acid-catalyzed reactions, an E1 elimination can compete with SN1 cleavage, especially if a tertiary carbocation can be formed and a non-nucleophilic acid is used. libretexts.orglibretexts.org For Ether, ethyl 4-methyl-1-pentyl, (E), since a stable carbocation is not readily formed, an E1 pathway is less likely. However, if the 4-methyl-1-pentyl group were to rearrange to a more stable secondary or tertiary carbocation (which is not straightforward in this case), elimination could become a more significant side reaction.

The regioselectivity of elimination reactions is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). wizeprep.com

Table 3: Summary of Potential Reaction Pathways for Ether, ethyl 4-methyl-1-pentyl, (E)
Reaction TypeKey Reagents/ConditionsPrimary MechanismMajor Expected Outcome
Acid-Catalyzed CleavageHBr or HI, heatSN2Cleavage to form ethyl halide and 4-methyl-1-pentanol (or its halide)
Metal-Catalyzed HydrogenolysisH2, Metal Catalyst (e.g., Rh, Ir)Oxidative Addition/Reductive EliminationCleavage to form ethane (B1197151) and 4-methyl-1-pentane
Radical AutoxidationO2, light/heatRadical Chain ReactionFormation of hydroperoxides at α-carbons
Base-Induced EliminationStrong, bulky baseE2 (unlikely)Formation of ethene and 4-methyl-1-pentoxide (minor pathway)

Rearrangement Reactions Involving Ether Functionality

The structural motif of an allyl vinyl ether is known to undergo a thermal academie-sciences.fracademie-sciences.fr-sigmatropic rearrangement, famously known as the Claisen rearrangement. fiveable.me This powerful carbon-carbon bond-forming reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. fiveable.mewikipedia.org Heating an allyl vinyl ether initiates the rearrangement to yield a γ,δ-unsaturated carbonyl compound. wikipedia.org This transformation is driven by the formation of a thermodynamically favorable carbonyl group. wikipedia.org

While direct studies on the Claisen rearrangement of Ether, ethyl 4-methyl-1-pentyl, (E) are not extensively documented in the provided results, the general principles of this reaction type are well-established for structurally similar allyl vinyl ethers. fiveable.mewikipedia.orgorganic-chemistry.org The reaction is intramolecular and proceeds through a highly ordered, six-membered cyclic transition state, often favoring a chair-like conformation. wikipedia.orgorganic-chemistry.org The stereochemistry of the starting material can influence the stereochemical outcome of the product. organic-chemistry.org

Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, allow for the synthesis of γ,δ-unsaturated esters and carboxylic acids, respectively, by modifying the substituents on the vinyl ether component. wikipedia.org For instance, the Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester. wikipedia.org

It is important to distinguish true intramolecular rearrangements like the Claisen from reactions that appear to be rearrangements but proceed through different mechanistic pathways, such as those involving acid or base catalysis. youtube.com

A related, though distinct, rearrangement is the divinylcyclopropane-cycloheptadiene rearrangement, which, like the Claisen, is a sigmatropic process driven by the release of ring strain. wikipedia.org

The following table summarizes key aspects of the Claisen rearrangement relevant to vinyl ethers:

Reaction Type General Substrate General Product Key Features
Claisen RearrangementAllyl vinyl etherγ,δ-Unsaturated carbonylThermal, academie-sciences.fracademie-sciences.fr-sigmatropic, concerted mechanism, intramolecular. fiveable.mewikipedia.orgbyjus.com
Johnson-Claisen RearrangementAllylic alcohol and orthoesterγ,δ-Unsaturated esterOften requires high temperatures and can be catalyzed by weak acids. wikipedia.org
Ireland-Claisen RearrangementSilyl (B83357) ketene (B1206846) acetals of allylic estersγ,δ-Unsaturated carboxylic acidProceeds via a silyl enol ether intermediate.

Functional Group Compatibility and Transformation Studies of the Ether Moiety

The vinyl ether functionality in compounds like Ether, ethyl 4-methyl-1-pentyl, (E) displays a range of reactivity and compatibility with various reagents and reaction conditions.

Transetherification: Vinyl ethers can undergo transetherification reactions in the presence of a palladium catalyst. academie-sciences.fr This process allows for the exchange of the alkoxy group, enabling the synthesis of a variety of other vinyl ethers from a common precursor like ethyl vinyl ether. academie-sciences.fr The reaction is typically carried out in the presence of an excess of the starting vinyl ether or the alcohol. academie-sciences.fr

Reactions with Carboxylic Acids: In the presence of a catalyst like molecular iodine, vinyl ethers react with carboxylic acids. nih.gov Mechanistic studies suggest the initial formation of an adduct between the vinyl ether and the carboxylic acid, which then rearranges to form an ester. nih.gov The reaction conditions, particularly temperature, can influence the outcome. At lower temperatures, the primary product is the corresponding ester. However, at elevated temperatures, subsequent elimination reactions can occur, leading to unsaturated esters. nih.gov

Hydrolysis to Aldehydes and Ketones: The vinyl ether group can be hydrolyzed under acidic conditions to yield an aldehyde or a ketone and an alcohol. ncert.nic.in This reaction is essentially the reverse of acetal (B89532) formation.

Compatibility with Nucleophiles: The electron-rich double bond of vinyl ethers makes them susceptible to attack by electrophiles. Conversely, they are generally stable to nucleophilic attack at the double bond unless activated by appropriate functional groups. Nucleophiles such as ammonia (B1221849) and its derivatives can add to the carbonyl group of aldehydes and ketones, which can be formed from the hydrolysis of vinyl ethers. ncert.nic.in

Use in Annulation Reactions: Vinyl sulfoxonium ylides, which can be conceptually related to activated vinyl ethers, have been shown to participate in ruthenium(II)-catalyzed annulation reactions with arynes to form functionalized 1-naphthols. acs.org This highlights the potential for the vinyl moiety to participate in more complex cascade reactions.

The following table outlines some of the functional group transformations involving the vinyl ether moiety:

Reaction Reagents Product(s) Key Conditions
TransetherificationAlcohol, Palladium catalystNew vinyl ether, AlcoholExcess of starting vinyl ether or alcohol. academie-sciences.fr
Reaction with Carboxylic AcidCarboxylic acid, Iodine catalystEsterCan lead to unsaturated esters at higher temperatures. nih.gov
HydrolysisAqueous acidAldehyde/Ketone, AlcoholAcid-catalyzed. ncert.nic.in
Annulation (with related structures)Aryne, Ru(II) catalyst1-Naphthol derivativeInvolves a vinyl carbenoid intermediate. acs.org

Theoretical and Computational Studies of Ether, Ethyl 4 Methyl 1 Pentyl, E Reactivity and Structure

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

The study of chemical systems at the atomic and molecular level is greatly enhanced by the use of Quantum Mechanical (QM) and Molecular Mechanics (MM) simulations. These computational techniques provide deep insights into the conformational flexibility and energetic landscapes of molecules like Ether, ethyl 4-methyl-1-pentyl, (E).

Quantum Mechanical (QM) simulations , rooted in the principles of quantum mechanics, offer a highly accurate description of the electronic structure of a molecule. While computationally intensive, QM methods are invaluable for studying reaction mechanisms and the properties of small, isolated molecules. For Ether, ethyl 4-methyl-1-pentyl, (E), QM calculations could be employed to accurately determine its geometric parameters, vibrational frequencies, and the energetics of its various conformations.

Molecular Mechanics (MM) simulations , on the other hand, utilize classical mechanics to model molecular systems. nih.gov MM force fields are the preferred methods for simulations of large biological systems like proteins and are crucial for studying conformational flexibility. nih.gov Given the importance of protein flexibility in drug binding, MM is a key component in most computational structure-based drug discovery projects. nih.gov For a molecule like Ether, ethyl 4-methyl-1-pentyl, (E), MM simulations would be particularly useful for exploring its conformational space more extensively due to the lower computational cost compared to QM methods. This approach is essential for understanding how the molecule might behave in a larger system, such as in a solvent or interacting with a biological target.

The parametrization of MM force fields is a critical step, where target data from experiments or high-level QM calculations are used to define the parameters of the force field. nih.gov This data can include small molecule crystal geometries, spectroscopic data, and thermodynamic properties. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a favorable balance between accuracy and computational cost for the study of reaction pathways and transition states. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly.

For Ether, ethyl 4-methyl-1-pentyl, (E), DFT calculations can be instrumental in mapping out the potential energy surface for various reactions it might undergo. This includes, for instance, its isomerization to the cis-isomer. nist.gov The NIST Chemistry WebBook provides reaction thermochemistry data for the isomerization of cis-(4-Methyl-1-pentenyl) ethyl ether to Ether, ethyl 4-methyl-1-pentyl, (E). nist.gov

By locating the transition state structures, which are first-order saddle points on the potential energy surface, DFT calculations can provide crucial information about the activation energy of a reaction. This, in turn, allows for the prediction of reaction rates. The stability of carbocations plays a significant role in the reaction rates of alkyl halides, with tertiary alkyl halides reacting fastest in S_N1 reactions due to the high stability of the resulting carbocation. ncert.nic.in While Ether, ethyl 4-methyl-1-pentyl, (E) is an ether, the principles of carbocation stability would be relevant in reactions involving the cleavage of the ether bond under acidic conditions.

Kinetic Barrier Analysis and Isotope Effect Studies for Ether Reactions

The study of reaction kinetics provides invaluable information about the mechanism of a chemical transformation. Computational methods can be used to analyze kinetic barriers and to predict kinetic isotope effects, offering a deeper understanding of the reaction mechanism.

Kinetic Barrier Analysis involves the calculation of the energy difference between the reactants and the transition state. As mentioned in the previous section, DFT is a powerful tool for this purpose. For a reaction involving Ether, ethyl 4-methyl-1-pentyl, (E), the calculated kinetic barrier would provide a quantitative measure of how fast the reaction is expected to proceed.

Isotope Effect Studies , both experimental and computational, can provide detailed information about the transition state structure. The kinetic isotope effect (KIE) is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. For instance, a study on the association reactions of methyl and ethyl iodide cations showed a pronounced isotope effect upon deuteration. nih.gov The substitution of deuterium (B1214612) for hydrogen can affect the vibrational frequencies of the molecule, which in turn can influence the reaction rate if the bond to the isotope is broken or altered in the transition state. nih.gov For Ether, ethyl 4-methyl-1-pentyl, (E), studying the KIE for reactions such as its isomerization or cleavage could help to elucidate the nature of the bonds being formed and broken in the transition state.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its reactivity. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org

For Ether, ethyl 4-methyl-1-pentyl, (E), conformational analysis would involve exploring the various staggered and eclipsed conformations that arise from rotation around its single bonds. The relative energies of these conformers determine their population at a given temperature. The study of butane, for example, reveals different energy levels for its various conformers, with the anti-conformation being the most stable due to minimized steric hindrance between the methyl groups. youtube.com Similarly, for Ether, ethyl 4-methyl-1-pentyl, (E), the relative positioning of the ethyl and the 4-methyl-1-pentyl groups will significantly influence the conformational energies.

The stereochemistry of the molecule, specifically the (E)-configuration of the double bond, is a defining structural feature. This geometric isomerism will lead to different reactivity compared to its cis-isomer. The fixed spatial arrangement of the substituents across the double bond will influence how the molecule interacts with other reactants and catalysts. For example, in an enzyme-catalyzed reaction, the specific shape of the (E)-isomer would determine its ability to fit into the active site of the enzyme.

Molecular Dynamics Simulations in Ether Systems

While QM and MM methods can provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of the time evolution of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

For Ether, ethyl 4-methyl-1-pentyl, (E), MD simulations could be used to study its dynamic behavior in various environments. For example, simulating the ether in a box of water molecules would provide insights into its solvation and how it interacts with the surrounding solvent molecules. MD simulations are also particularly powerful for studying the conformational dynamics of flexible molecules, showing how the molecule transitions between different conformations over time.

Furthermore, MD simulations are essential for studying the binding of a molecule to a biological target, such as a protein. These simulations can reveal the key interactions that stabilize the bound complex and can be used to calculate the binding free energy, a crucial quantity in drug design.

Advanced Analytical Methodologies Applied to Ether, Ethyl 4 Methyl 1 Pentyl, E Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. In the study of ethers, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) are indispensable.

Advanced Nuclear Magnetic Resonance (NMR) Applications

NMR spectroscopy is a powerful, non-destructive technique that offers profound insights into molecular structure and dynamics. youtube.com It is based on the magnetic properties of atomic nuclei, which, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at characteristic frequencies. youtube.com These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nuclei, providing a detailed map of the molecular structure. youtube.com

In the context of (E)-ethyl 4-methyl-1-pentyl ether, ¹H and ¹³C NMR are fundamental for structural confirmation. Hydrogens on carbons adjacent to the ether oxygen are deshielded and typically appear in the 3.4 to 4.5 δ range in the ¹H NMR spectrum. openstax.orgpressbooks.pub Similarly, ether carbon atoms show a downfield shift in the ¹³C NMR spectrum, generally absorbing in the 50 to 80 δ range. openstax.orgpressbooks.pub

Beyond basic one-dimensional NMR, advanced two-dimensional (2D) techniques are employed for more complex structural elucidation and mechanistic studies. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, which is invaluable for unambiguously assigning signals in the spectrum of (E)-ethyl 4-methyl-1-pentyl ether. For instance, HSQC would correlate the proton signals of the ethyl and pentyl groups directly to their attached carbon atoms.

Furthermore, advanced NMR methods are instrumental in drug discovery and the analysis of large biomolecules, showcasing the versatility of the technique beyond simple small molecule characterization. nih.gov The development of techniques like fast heteronuclear single-quantum coherence (FHSQC) allows for the rapid acquisition of 2D spectra, which is crucial for monitoring reactions in real-time. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Ethyl 4-Methyl-1-Pentyl Ether

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)1.215
O-CH₂ (ethyl)3.565
O-CH (pentyl)3.480
CH₂ (pentyl, adjacent to O)1.638
CH (pentyl, with methyl)1.834
CH₃ (pentyl, on C4)0.922
CH₃ (pentyl, terminal)0.922
C=C (vinyl)5.4 - 5.6125 - 135

Note: These are predicted values and may vary slightly in experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule. wiley-vch.de IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. wiley-vch.de Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. wiley-vch.de

For ethers, the most characteristic feature in an IR spectrum is the C-O single bond stretching vibration, which appears in the range of 1050 to 1150 cm⁻¹. openstax.orgpressbooks.pub The specific position of this band can provide clues about the substitution pattern of the ether. In the case of (E)-ethyl 4-methyl-1-pentyl ether, the presence of the C=C double bond will also give rise to a characteristic stretching vibration around 1640-1680 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy. wiley-vch.de While the C-O stretch might be weak in the Raman spectrum, the C=C stretch of the vinyl group in (E)-ethyl 4-methyl-1-pentyl ether would be expected to show a strong signal. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Table 2: Key IR and Raman Vibrational Frequencies for (E)-Ethyl 4-Methyl-1-Pentyl Ether

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Activity
C-H (alkane)Stretch2850-3000Weak-Medium
C=CStretch1640-1680Strong
C-O-CAsymmetric Stretch1050-1150Strong
=C-HBend910-990Medium

Mass Spectrometry for Intermediate and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. mdpi.com It is a highly sensitive method that can provide information about the molecular weight and structure of a compound. mdpi.com In the context of ether synthesis, MS is invaluable for identifying reaction intermediates and confirming the identity of the final product. acs.org

For (E)-ethyl 4-methyl-1-pentyl ether, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern can provide further structural information. For example, cleavage of the C-O bonds is a common fragmentation pathway for ethers, which would result in characteristic fragment ions.

Modern MS techniques, such as those coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), allow for the separation of complex mixtures before analysis by the mass spectrometer. mdpi.commdpi.com This is particularly useful for monitoring the progress of a reaction and identifying any side products that may have formed. mdpi.com

Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research Contexts

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. nih.gov In the synthesis of (E)-ethyl 4-methyl-1-pentyl ether, chromatographic methods are essential for monitoring the reaction progress and assessing the purity of the final product. nih.gov

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like ethers. A small sample of the reaction mixture can be injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase. By taking samples at different time points, the disappearance of reactants and the appearance of the product can be tracked, allowing for the optimization of reaction conditions.

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for the analysis of ethers. nih.gov While GC is often preferred for volatile compounds, HPLC can be advantageous for less volatile ethers or for reactions conducted in a liquid phase where direct injection is possible. acs.org HPLC separates components based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

Both GC and HPLC can be coupled with various detectors, such as mass spectrometers (GC-MS, LC-MS) or diode array detectors (HPLC-DAD), to provide even more detailed information about the separated components. mdpi.comnih.gov

X-ray Crystallography in Stereochemical Determination of Ether Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its stereochemistry. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. suniv.ac.in The diffraction pattern provides information about the arrangement of atoms within the crystal lattice, which can be used to construct a detailed molecular model. suniv.ac.in

While obtaining a suitable single crystal of a liquid ether like (E)-ethyl 4-methyl-1-pentyl ether can be challenging, the technique is invaluable for the structural elucidation of solid ether derivatives or related compounds. mdpi.com For example, if a solid derivative of the ether could be synthesized, its crystal structure would unambiguously confirm the (E)-configuration of the double bond. X-ray crystallography has been instrumental in determining the stereoconfiguration of numerous natural and synthetic molecules, including complex steroids and other organic compounds. nih.govacs.org

Environmental Chemical Pathways and Degradation Studies of Ethers Chemical Perspective

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in the environmental persistence of chemical compounds. The primary abiotic degradation pathways for ethers in the environment are photolysis and hydrolysis.

Photolysis: Photolysis is the breakdown of chemical compounds by light. In the atmosphere, the most significant photolytic process for organic compounds like (E)-ethyl 4-methyl-1-pentyl ether is their reaction with hydroxyl (OH) radicals. epa.govepisuite.dev The rate of this reaction is a key determinant of the compound's atmospheric lifetime. For aliphatic ethers, the reaction with OH radicals is estimated to be a major atmospheric loss process. epa.gov While specific experimental data for (E)-ethyl 4-methyl-1-pentyl ether is not available, the AOPWIN™ (Atmospheric Oxidation Program for Windows) model, part of the EPI Suite™, can predict the rate constant for this reaction. epa.govepisuite.dev This model estimates a gas-phase reaction rate between the chemical and OH radicals, which is then used to calculate the atmospheric half-life. epa.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether bond is generally stable to hydrolysis under neutral pH conditions found in most environmental waters. nist.govresearchgate.net Acid-catalyzed hydrolysis can occur, but this typically requires strong acidic conditions not commonly found in the natural environment. acs.orglibretexts.org The rate of hydrolysis is influenced by pH and temperature. nist.gov For aliphatic ethers, hydrolysis is generally considered a slow process and not a significant degradation pathway unless under specific acidic conditions. nist.govresearchgate.net The HYDROWIN™ program within EPI Suite™ can estimate aqueous hydrolysis rate constants, considering acid-catalyzed and base-catalyzed pathways. chemsafetypro.com For simple aliphatic ethers, the hydrolysis half-life at a neutral pH of 7 is typically very long. epa.gov

Predicted Abiotic Degradation Parameters for (E)-ethyl 4-methyl-1-pentyl ether

Degradation ProcessKey ParameterPredicted Value/SignificanceModeling Tool
Atmospheric PhotolysisOH Radical Reaction Rate ConstantA primary atmospheric degradation pathway. The specific rate constant determines the atmospheric half-life.AOPWIN™ (EPI Suite™) epa.govepisuite.dev
HydrolysisHydrolysis Half-life at pH 7Generally very long; not considered a significant degradation pathway under typical environmental conditions. nist.govresearchgate.netHYDROWIN™ (EPI Suite™) chemsafetypro.com

Biogeochemical Transformations of Ether Linkages by Non-Human Systems

The biogeochemical transformation of ether linkages, particularly by microorganisms, is a critical pathway for the degradation of these compounds in soil and water.

Microbial Degradation of Aliphatic Ethers: Various microorganisms have demonstrated the ability to degrade aliphatic ethers. nih.govnih.gov Bacteria from the genus Rhodococcus, for example, have been shown to utilize ethers like diethyl ether as a sole source of carbon and energy. nih.govnih.gov The degradation process often begins with the oxidation of the carbon atom adjacent to the ether oxygen (the α-carbon). nih.govresearchgate.net This initial oxidation can be carried out by monooxygenase or dioxygenase enzymes, which incorporate oxygen into the molecule, making it more susceptible to further breakdown. mdpi.comresearchgate.net For some aliphatic ethers, degradation proceeds via an "internal oxidative pathway" where an internal double bond is formed and subsequently oxidized, leading to ester cleavage and the formation of alcohols and carboxylic acids that can be further metabolized. nih.gov The elongation of alkyl chains in symmetric dialkyl ethers has been observed to reduce the rate of oxidation, potentially due to decreased water solubility or enzyme affinity. nih.gov

Role in Lignin (B12514952) Degradation: Lignin, a major component of plant biomass, is a complex polymer rich in ether linkages, particularly β-O-4 aryl ether bonds. osti.govrsc.org The microbial degradation of lignin provides a natural model for understanding how ether bonds are cleaved in the environment. In bacteria like Sphingobium sp. SYK-6, the cleavage of β-aryl ether bonds is a multi-step enzymatic process. osti.govnih.gov This pathway involves the initial oxidation of an α-hydroxyl group by a dehydrogenase, followed by the cleavage of the ether bond by glutathione-dependent β-etherase enzymes (e.g., LigE and LigF). osti.govnih.gov This process highlights the sophisticated enzymatic machinery that has evolved in microorganisms to break down stable ether linkages. While the structure of (E)-ethyl 4-methyl-1-pentyl ether is simpler than that of lignin, the fundamental mechanisms of enzymatic ether bond cleavage are relevant.

Key Enzymes in Microbial Ether Bond Cleavage

Enzyme ClassFunctionExample Organism/SystemReference
Monooxygenases/DioxygenasesInitial oxidation of aliphatic hydrocarbons and ethers.Various bacteria and fungi. mdpi.comresearchgate.net
Dehydrogenases (e.g., LigD)Oxidation of α-hydroxyl groups adjacent to ether linkages in lignin models.Sphingobium sp. SYK-6 osti.govnih.gov
β-etherases (e.g., LigE, LigF)Glutathione-dependent cleavage of the β-aryl ether bond.Sphingobium sp. SYK-6 osti.govnih.gov
Cytochrome P450Catalyzes O-dealkylation of some ethers.Graphium fungal strain nih.gov

Computational Modeling of Environmental Fate in Chemical Systems

Computational models are invaluable tools for predicting the environmental fate of chemicals when experimental data is scarce. nih.govnih.govrsc.org These models, often based on Quantitative Structure-Activity Relationships (QSAR), use the chemical structure to estimate physicochemical properties and degradation rates. researchgate.netnih.gov

EPI Suite™ and Multimedia Models: The EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency, is a widely used suite of models for predicting the environmental fate of organic chemicals. epa.govepisuite.devchemsafetypro.com For (E)-ethyl 4-methyl-1-pentyl ether, various programs within EPI Suite™ can provide estimates for key environmental parameters:

KOWWIN™: Estimates the octanol-water partition coefficient (Log Kₒw), which indicates the chemical's tendency to partition into organic matter in soil and sediment. episuite.dev

KOCWIN™: Estimates the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc), predicting mobility in soil. episuite.dev

BIOWIN™: Predicts the probability of aerobic and anaerobic biodegradation. episuite.dev

BCFBAF™: Calculates the bioconcentration factor in fish, indicating the potential for bioaccumulation. chemsafetypro.com

LEV3EPI™: A Level III multimedia fugacity model that predicts the distribution of a chemical among environmental compartments like air, water, soil, and sediment. epa.gov

These models allow for a screening-level assessment of a chemical's likely environmental behavior. episuite.dev For instance, the fugacity model can indicate whether (E)-ethyl 4-methyl-1-pentyl ether is more likely to reside in the air, water, or soil, guiding further investigation. nih.gov

QSAR for Degradation Rates: QSAR models are also developed to specifically predict degradation rate constants. researchgate.netrsc.org For atmospheric degradation, models can predict the reaction rate constant with OH radicals based on molecular descriptors calculated from the chemical's structure. researchgate.net These descriptors can include quantum chemical parameters like the energy of the highest occupied molecular orbital (E HOMO). researchgate.netnih.gov Such models are crucial for estimating the atmospheric persistence of volatile organic compounds.

Predicted Environmental Fate Parameters for (E)-ethyl 4-methyl-1-pentyl ether using EPI Suite™

ParameterSignificanceRelevant EPI Suite™ Program
Log Kₒw (Octanol-Water Partition Coefficient)Indicates potential for partitioning to organic carbon in soil and sediment.KOWWIN™ episuite.dev
Water SolubilityInfluences transport in aquatic systems.WATERNT™ chemsafetypro.com
Henry's Law ConstantDescribes partitioning between air and water.HENRYWIN™ episuite.dev
Biodegradation ProbabilityEstimates the likelihood of microbial degradation.BIOWIN™ episuite.dev
Soil Adsorption Coefficient (Kₒc)Predicts mobility in soil and sediment.KOCWIN™ episuite.dev
Atmospheric Half-lifeIndicates persistence in the atmosphere.AOPWIN™ episuite.dev

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing ethyl 4-methyl-1-pentyl ether (E)?

  • Answer : Synthesis typically involves nucleophilic substitution or Williamson ether synthesis, with purification via fractional distillation. Characterization requires IR spectroscopy (to confirm ether C-O-C stretching at ~1100 cm⁻¹, as seen in diethyl ether studies ), GC-MS for purity assessment, and NMR (¹H/¹³C) to verify stereochemistry and substituent positions. For quantitative yield analysis, use HPLC with UV detection, as demonstrated in kinetic studies of ethyl vinyl ether reactions .

Q. How can researchers mitigate risks associated with peroxide formation in ethers like ethyl 4-methyl-1-pentyl ether (E)?

  • Answer : Peroxide formation is accelerated by prolonged storage and exposure to oxygen. Implement strict storage protocols: use amber bottles under inert gas (N₂/Ar) at -20°C, and test periodically via iodide-starch paper or commercial peroxide test strips. Add stabilizers like BHT (butylated hydroxytoluene) at 50–100 ppm. Discard samples if peroxides exceed 100 ppm .

Q. What safety protocols are critical for handling ethyl 4-methyl-1-pentyl ether (E) in laboratory settings?

  • Answer : Due to high flammability (LEL ~1.9% v/v ), use explosion-proof equipment in ventilated fume hoods. Monitor airborne concentrations with PID detectors. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. For spills, neutralize with dry sand or vermiculite—avoid water due to immiscibility and vapor dispersion risks .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of ethyl 4-methyl-1-pentyl ether (E) in polar cycloadditions?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G(d)) model electrophile-nucleophile interactions and transition states. For example, in hetero-Diels-Alder reactions, compute global electrophilicity (ω) and nucleophilicity (N) indices to predict regioselectivity. Compare activation barriers (ΔG‡) of competing pathways to explain stereochemical outcomes, as validated in ethyl vinyl ether studies .

Q. What experimental designs resolve contradictions in kinetic data for ether degradation under varying pH and temperature?

  • Answer : Use a factorial design (2ⁿ) to isolate variables. For hydrolysis studies, vary pH (1–14) and temperature (25–80°C), sampling at intervals for GC-MS analysis. Apply Arrhenius plots to derive activation energy (Eₐ) and Eyring-Polanyi equations to distinguish acid/base-catalyzed pathways. Address discrepancies by repeating trials with deuterated solvents (e.g., D₂O) to confirm proton-transfer mechanisms .

Q. How can researchers validate the environmental persistence of ethyl 4-methyl-1-pentyl ether (E) in atmospheric studies?

  • Answer : Simulate atmospheric oxidation using smog chambers with controlled O₃/NOx levels. Monitor secondary organic aerosol (SOA) yields via aerosol mass spectrometry (AMS). Compare degradation half-lives (t₁/₂) to structurally similar ethers (e.g., tert-butyl ethers ). Validate models with field data from GC-TOF-MS ambient air sampling .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing variability in ether stability assays?

  • Answer : Apply ANOVA to compare degradation rates across experimental groups (e.g., stabilizer vs. control). Use Tukey’s HSD post-hoc test to identify significant differences (p < 0.05). Report confidence intervals (95%) and standard deviations in supplementary tables. For non-normal distributions, employ Kruskal-Wallis tests .

Q. How should researchers address limitations in spectroscopic data interpretation for branched ethers?

  • Answer : Cross-validate IR/NMR assignments with computational spectra (e.g., Gaussian09). For overlapping peaks (e.g., alkyl C-H stretches), use 2D NMR (COSY, HSQC) to resolve coupling patterns. Document unresolved ambiguities in appendices and propose alternative techniques like X-ray crystallography for definitive structural confirmation .

Ethical & Reproducibility Standards

Q. What ethical considerations apply to publishing datasets on hazardous ethers?

  • Answer : Disclose all safety incidents (e.g., near-misses with peroxide explosions) in methods sections. Share raw data (HPLC chromatograms, spectral files) via repositories like Zenodo to ensure reproducibility. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite institutional safety reviews (e.g., IACUC/IRB approvals) .

Q. How can peer reviewers assess the validity of mechanistic studies involving ether intermediates?

  • Answer : Require authors to provide (1) optimized geometries of transition states (Cartesian coordinates), (2) intrinsic reaction coordinate (IRC) plots confirming connectivity between reactants and products, and (3) solvent effect data (e.g., ΔΔG‡ in polar vs. nonpolar solvents). Cross-check experimental kinetic data (kobs) against computed Eyring parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.